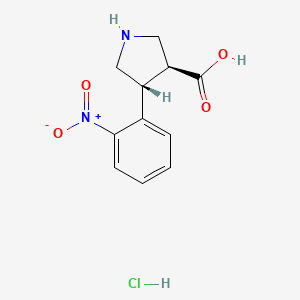
4-Chloro-3-iodobenzhydrazide
説明
4-Chloro-3-iodobenzhydrazide is a chemical compound with the molecular formula C7H6ClIN2O and a molecular weight of 296.49 . It is used in scientific research and has applications in various fields such as medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of 4-Chloro-3-iodobenzhydrazide and similar compounds has been a subject of research. For instance, a study highlighted the protocols for metal-free direct synthesis of imidazo [1,2-a]pyridines, which are crucial target products and key intermediates . Another study focused on the synthesis and pharmacological activities of pyrazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using DFT calculations, geometry optimizations, vibrational frequencies, and Natural atomic orbital charges .科学的研究の応用
Modulation Approach for Constructing Covalent Organic Frameworks
A study by Guo et al. (2019) utilized a modulation approach with 4-hydroxybenzhydrazide as the modulating agent for constructing covalent organic frameworks (COFs). These COFs were employed as solid phase microextraction (SPME) coatings for the extraction of phthalate esters, demonstrating the utility of benzhydrazide derivatives in environmental sample analysis and pollutant extraction techniques (Guo et al., 2019).
Ligand-Modulated Nuclearity and Geometry in Metal Complexes
Research by Vrdoljak et al. (2023) explored the role of 4-hydroxybenzhydrazone-related ligands, derived from various aldehydes, in modulating the nuclearity and geometry of nickel(II) complexes. This study highlights the application of such ligands in creating diverse metal-organic frameworks and clusters with potential implications in catalysis and material science (Vrdoljak et al., 2023).
Structure and Photoluminescence of Metal Complexes
Morishima et al. (2014) investigated the structure and photoluminescence properties of silver(I) trinuclear halopyrazolato complexes, including derivatives of 4-chloro-3,5-diisopropylpyrazole. This research provides insights into the design of photoluminescent materials for potential use in lighting and display technologies (Morishima et al., 2014).
Vibrational Spectroscopy for Structural Analysis
Droz̊dz̊ewski et al. (2009) utilized vibrational spectroscopy to investigate the structure of crystalline 4-hydroxybenzhydrazide, shedding light on the importance of such analyses for understanding the physical properties of organic compounds and their interactions (Droz̊dz̊ewski et al., 2009).
Detection and Formation of Iodinated Disinfection Byproducts
A study by Pan et al. (2016) focused on the identification, toxicity, and control of iodinated disinfection byproducts in cooking with chlor(am)inated tap water and iodized table salt, revealing the environmental and health implications of such byproducts. This research underscores the application of benzhydrazide derivatives in environmental health studies (Pan et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-iodobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOGDRNJWLTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-Difluorophenyl)sulfonyl]piperazine](/img/structure/B1636315.png)












